![molecular formula C17H13F3N4O2S B2706466 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896330-53-3](/img/structure/B2706466.png)
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical substance with potential for diverse scientific research applications. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.3709296 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H13F3N4O2S. It contains a pyridotriazine ring system, which is a type of heterocyclic compound. This ring system is substituted with a methyl group and an oxo group. The compound also contains a sulfanyl group linked to an acetamide moiety, which is further substituted with a trifluoromethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 394.3709296 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds with a similar structural motif, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has shown interest in understanding the molecular conformations and interactions. Studies have detailed the crystal structures of related compounds, revealing their folded conformation and intramolecular hydrogen bonding that stabilizes this conformation (Subasri et al., 2016). These insights into molecular geometry and interactions can be crucial for designing compounds with desired physical and chemical properties.
Antimicrobial Activity
Compounds featuring sulfanyl and acetamide groups have been explored for their antimicrobial properties. A study synthesized a series of new thiazolidin-4-one derivatives to assess their antimicrobial activity. The research found that these compounds showed in vitro antibacterial activity against various pathogens, indicating the potential utility of similar compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Synthesis and Structural Elucidation
Further research into compounds with related structures focuses on synthesis and structural elucidation, aiming to establish the relationship between structure and activity. For example, a study on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives explored their antibacterial, antifungal, and anti-tuberculosis activity. This highlights the interest in synthesizing novel compounds to explore their potential biological activities and applications (MahyavanshiJyotindra et al., 2011).
Theoretical and Computational Studies
There is also interest in theoretical investigations to predict the activity of sulfonamide derivatives, as seen in studies exploring their potential as antimalarial agents and for COVID-19 drug development. Such research combines computational calculations and molecular docking studies to identify promising candidates for further experimental validation (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-5-6-24-13(7-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCPNSNQJMVKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

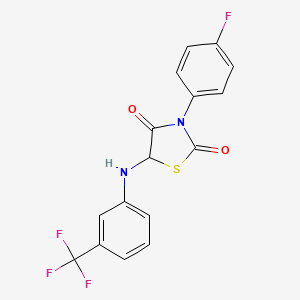
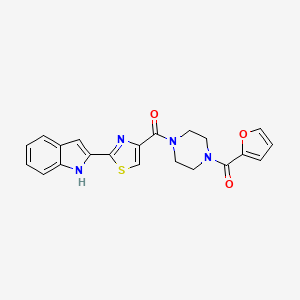


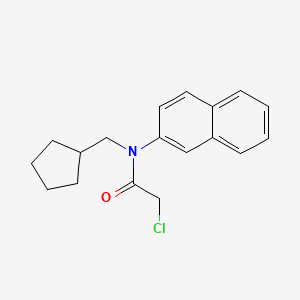
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)
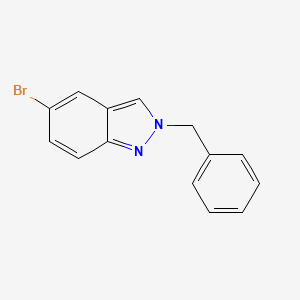


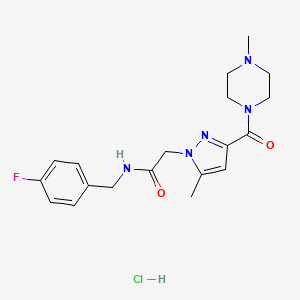

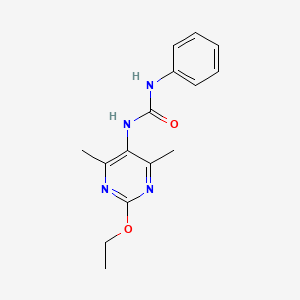
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)